

# An In-depth Technical Guide to Hsd17B13-IN-95 Structural Analogs and Derivatives

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Compound of Interest		
Compound Name:	Hsd17B13-IN-95	
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### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][2][3] This has spurred the development of small molecule inhibitors targeting HSD17B13. **Hsd17B13-IN-95** is a potent inhibitor of HSD17B13 with an IC50 of less than 0.1  $\mu$ M.[4] This guide provides a detailed overview of the structural analogs and derivatives of **Hsd17B13-IN-95**, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

## Core Compound: Hsd17B13-IN-95

**Hsd17B13-IN-95** is characterized by a hydroxypyridine core, a key feature for its inhibitory activity against HSD17B13. Understanding the structure-activity relationship (SAR) of this core and its analogs is crucial for the design of novel and more potent inhibitors.

## Structural Analogs and Derivatives: Quantitative Data



The development of HSD17B13 inhibitors has led to the exploration of various chemical scaffolds. Below are tables summarizing the quantitative data for **Hsd17B13-IN-95** and its structural analogs, including those with hydroxypyridine and thiazole cores.

Table 1: Hydroxypyridine-Based HSD17B13 Inhibitors

Compoun	Core Scaffold	R-Group Modificati ons	IC50 (nM)	Ki (nM)	Assay Type	Referenc e
Hsd17B13- IN-95	Hydroxypyr idine	Not specified in public domain	< 100	-	Enzymatic (Estradiol)	[4]
Analog A	Hydroxypyr idine	Phenyl- thiazole	50-100	-	Enzymatic	Patent WO202221 6626A1
Analog B	Hydroxypyr idine	Substituted pyrazole	100-500	-	Enzymatic	Patent WO202221 6626A1

Table 2: Thiazole-Based HSD17B13 Inhibitors



Compoun d	Core Scaffold	R-Group Modificati ons	IC50 (nM)	Ki (nM)	Assay Type	Referenc e
Hsd17B13- IN-4	Thiazole	Substituted phenyl	-	≤ 50	Enzymatic (Estradiol)	Patent WO202314 6897A1
Analog C	Thiazole	Cyclopropy I group	10-50	-	Enzymatic	Patent WO202314 6897A1
Analog D	Thiazole	Pyridine ring	50-100	-	Enzymatic	Patent WO202314 6897A1

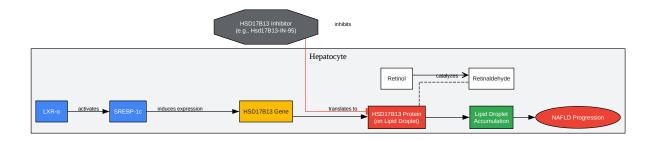
Table 3: Other HSD17B13 Inhibitors

Compoun d	Core Scaffold	R-Group Modificati ons	IC50 (nM)	Ki (nM)	Assay Type	Referenc e
BI-3231	Phenol	Complex heterocycli c system	1 (human), 4 (mouse)	-	Enzymatic	[5]

# Signaling Pathways and Experimental Workflows HSD17B13 Signaling in NAFLD Pathogenesis

HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its enzymatic activity is implicated in the progression of NAFLD. The following diagram illustrates the proposed signaling pathway involving HSD17B13.





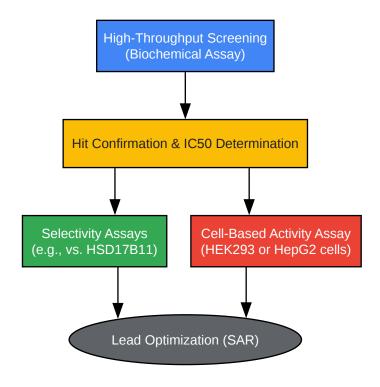
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Caption: Proposed signaling pathway of HSD17B13 in NAFLD.

## Experimental Workflow for HSD17B13 Inhibitor Screening

The identification and characterization of novel HSD17B13 inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth cellular characterization.





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Caption: General workflow for HSD17B13 inhibitor discovery.

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HSD17B13 inhibitors.

## **HSD17B13 Enzymatic Inhibition Assay (Estradiol-based)**

Objective: To determine the in vitro potency (IC50) of test compounds against human HSD17B13 using  $\beta$ -estradiol as a substrate.

#### Materials:

- Recombinant human HSD17B13 enzyme
- β-estradiol (substrate)
- NAD+ (cofactor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)



- · Test compounds dissolved in DMSO
- Detection reagent for NADH (e.g., Promega's NADH-Glo™ Assay)
- 384-well plates

#### Procedure:

- Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme.
- Add test compounds at various concentrations to the wells of a 384-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.
- Initiate the enzymatic reaction by adding β-estradiol to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's protocol.
- Measure luminescence or fluorescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

### **Cell-Based HSD17B13 Activity Assay**

Objective: To evaluate the inhibitory activity of test compounds on HSD17B13 in a cellular context.

#### Materials:

- HEK293 or HepG2 cells stably overexpressing human HSD17B13
- Cell culture medium (e.g., DMEM with 10% FBS)



- Test compounds dissolved in DMSO
- Substrate (e.g., β-estradiol or all-trans-retinol)
- Lysis buffer
- Analytical method for product quantification (e.g., LC-MS/MS)

#### Procedure:

- Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).
- Add the substrate to the cell culture medium and incubate for a further period (e.g., 4-8 hours).
- Wash the cells with PBS and lyse them.
- Collect the cell lysates and analyze the conversion of the substrate to its product using LC-MS/MS.
- Calculate the percent inhibition of product formation for each compound concentration compared to the vehicle-treated cells.
- Determine the cellular IC50 value by plotting the dose-response curve.

## Conclusion

The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. **Hsd17B13-IN-95** and its structural analogs, particularly those based on hydroxypyridine and thiazole scaffolds, have demonstrated significant inhibitory activity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of liver diseases and medicinal chemistry, facilitating the ongoing efforts to design and optimize novel HSD17B13-targeted therapies. Further



investigation into the structure-activity relationships and the in vivo efficacy of these compounds is warranted to advance them into clinical development.

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